molecular formula C8H8N4O B1378718 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol CAS No. 1461708-48-4

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

Cat. No.: B1378718
CAS No.: 1461708-48-4
M. Wt: 176.18 g/mol
InChI Key: NWUODDKBQSKXGT-UHFFFAOYSA-N
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Description

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities. This compound features a phenol group attached to a 1,2,4-triazole ring, which is further substituted with an amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Biochemical Analysis

Biochemical Properties

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase involves hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity . Additionally, this compound has been found to interact with various proteins and other biomolecules, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the binding of this compound to aromatase results in the inhibition of estrogen biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been shown to exhibit stability and maintain its biochemical activity. It is also subject to degradation, which can affect its long-term efficacy. In in vitro studies, this compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s stability and degradation profile have been found to influence its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular function . Threshold effects have also been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as hydroxylation and conjugation, which influence its pharmacokinetics and pharmacodynamics . These metabolic pathways can affect the compound’s bioavailability, distribution, and elimination, ultimately impacting its therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, play a crucial role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, influence the compound’s localization and activity . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminoguanidine with phenolic aldehydes under acidic conditions, followed by cyclization to form the triazole ring. Microwave irradiation has also been employed to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often utilizes large-scale cyclocondensation reactions. The use of microwave-assisted synthesis is gaining popularity due to its ability to reduce reaction times and improve yields. Additionally, the choice of solvents and catalysts can significantly impact the scalability and environmental footprint of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
  • Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have been synthesized and tested for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that the triazole moiety can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents .

Agricultural Applications

The compound is also of interest in agricultural science:

  • Fungicides : Due to its structural similarity to other triazole compounds known for fungicidal activity, this compound is being investigated for its efficacy in controlling fungal diseases in crops .

Material Science

In the realm of materials science:

  • Polymer Development : The unique properties of this compound allow it to be used as a building block in the synthesis of polymers with specific functionalities. Its phenolic group can participate in reactions that form cross-linked structures, enhancing material strength and stability .

Case Studies

StudyFocusFindings
Anticancer Activity Cytotoxicity against cancer cell linesDemonstrated significant inhibition of cell growth in MCF-7 and HCT-116 cells .
Antimicrobial Evaluation Efficacy against bacterial strainsExhibited antibacterial activity against E. coli and S. aureus; potential for development as an antibiotic .
Fungicidal Properties Control of fungal pathogensInvestigated as a potential fungicide in agricultural applications; showed promising results .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 3-amino-1H-1,2,4-triazole
  • 4-amino-1,2,4-triazole

Uniqueness

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is unique due to the presence of both a phenol and an amino group on the triazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications compared to other similar compounds .

Biological Activity

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a compound characterized by its unique structure that combines a phenolic group with a 1,2,4-triazole moiety. This combination imparts significant biological activities that have been the focus of various research studies. The compound has shown potential in medicinal chemistry, particularly in anticancer research and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This structure features a triazole ring substituted with an amino group and linked to a phenolic structure, which enhances its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines have been tested for cytotoxicity. The compound demonstrated IC50 values in the range of 15.6 to 23.9 µM, indicating significant anticancer activity compared to standard drugs like doxorubicin .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its anticancer and therapeutic activities:

  • Urease Inhibition : Studies have shown that derivatives of this compound possess potent urease inhibitory activities . Urease inhibitors are important in treating conditions such as urinary tract infections and kidney stones.

Antiangiogenic Activity

The compound has also been linked to antiangiogenic properties, which are essential in cancer treatment as they inhibit the formation of new blood vessels that tumors need for growth:

  • Research has highlighted its dual mechanism of action by targeting both tumor proliferation and angiogenesis . This dual activity is particularly promising for enhancing anticancer efficacy.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 15.6 to 23.9 µM .
Study 2Enzyme InhibitionShowed potent urease inhibitory activity among synthesized derivatives .
Study 3AntiangiogenesisIndicated dual action against tumor proliferation and angiogenesis .

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within the body. This interaction modulates various biological pathways critical for cancer progression and survival.

Properties

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUODDKBQSKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-48-4
Record name 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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